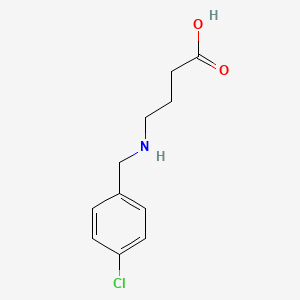

4-((4-Chlorobenzyl)amino)butanoic acid

Beschreibung

4-((4-Chlorobenzyl)amino)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 4-chlorobenzylamino group.

Eigenschaften

Molekularformel |

C11H14ClNO2 |

|---|---|

Molekulargewicht |

227.69 g/mol |

IUPAC-Name |

4-[(4-chlorophenyl)methylamino]butanoic acid |

InChI |

InChI=1S/C11H14ClNO2/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15) |

InChI-Schlüssel |

WWKRYTDDSNGEAB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CNCCCC(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

4-((4-Chlorbenzyl)amino)butansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid beinhalten.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Chlorbenzyl-Gruppe, unter Verwendung von Reagenzien wie Natriumhydroxid oder Kaliumcarbonat.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Natriumhydroxid in wässrigen oder alkoholischen Lösungen.

Wichtigste gebildete Produkte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von primären oder sekundären Aminen.

Substitution: Bildung verschiedener substituierter Benzyl-Derivate.

Wissenschaftliche Forschungsanwendungen

4-((4-Chlorbenzyl)amino)butansäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein in der organischen Synthese für die Herstellung komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle Rolle in biochemischen Stoffwechselwegen und Wechselwirkungen mit biologischen Makromolekülen.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende und schmerzlindernde Wirkungen.

Industrie: Verwendet in der Entwicklung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 4-((4-Chlorbenzyl)amino)butansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann durch Hemmung oder Aktivierung dieser Zielstrukturen wirken und zu Veränderungen in zellulären Prozessen und Stoffwechselwegen führen. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und beteiligten Stoffwechselwege aufzuklären.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(4-chlorophenyl)methyl]amino}butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

4-{[(4-chlorophenyl)methyl]amino}butanoic acid has several applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-{[(4-chlorophenyl)methyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a four-carbon carboxylic acid chain and a 4-chlorobenzylamino substituent. Below is a comparative analysis with related molecules:

Substituent Variations: Chloro vs. Nitro Groups

- For example, nitro-substituted analogs like 4-(4-nitrobenzylideneamino)benzoic acid exhibit enhanced electrophilicity, favoring nucleophilic attack in synthetic pathways .

- 4-Amino-2-chlorobenzoic acid (): This compound lacks the butanoic acid chain but shares the chloro-substituted aromatic ring. Its melting point (210–215°C) and lower molecular weight (171.57 g/mol) suggest higher crystallinity compared to the longer-chain butanoic acid derivative.

Backbone Modifications: Butanoic Acid vs. Benzoic Acid

- 4-Aminobenzoic acid (): The absence of the benzylamino and chloro groups reduces steric bulk, increasing solubility in polar solvents. This derivative is a precursor in folate synthesis, whereas 4-((4-chlorobenzyl)amino)butanoic acid’s extended chain may hinder membrane permeability .

- 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid (): Incorporation of an azetidinone ring introduces conformational rigidity, which could enhance target specificity but reduce metabolic stability compared to the flexible butanoic acid backbone .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₁H₁₃ClNO₂ | 229.68 | Para-chloro | Butanoic acid, benzylamino |

| 4-Amino-2-chlorobenzoic acid | C₇H₆ClNO₂ | 171.57 | Ortho-chloro | Benzoic acid, amino |

| 4-(4-Nitrobenzylideneamino)benzoic acid | C₁₄H₁₁N₂O₄ | 271.25 | Para-nitro | Benzoic acid, imine |

Biologische Aktivität

4-((4-Chlorobenzyl)amino)butanoic acid, also known by its chemical structure and PubChem CID 3701510, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorobenzyl group attached to a butanoic acid moiety through an amino linkage. This unique structure may influence its interaction with biological targets, enhancing its pharmacological profile.

This compound is believed to exert its biological effects through various mechanisms:

- Enzyme Modulation : The compound can bind to specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Interaction : It may interact with receptors involved in key physiological processes, thereby modulating signaling pathways.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains:

- Gram-negative Bacteria : The compound demonstrated significant inhibitory effects against Escherichia coli and Pseudomonas aeruginosa.

- Gram-positive Bacteria : It also showed activity against Staphylococcus aureus and Streptococcus pneumoniae.

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 20 to 50 µg/mL, indicating its potential as an antibacterial agent .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays revealed:

- Cell Viability : The compound reduced cell viability in several cancer cell lines, including breast and prostate cancer cells.

- Mechanisms of Action : It appears to induce apoptosis and inhibit cell proliferation through modulation of cell cycle regulators.

IC50 values for the compound in cancer cell lines were reported between 10 to 30 µM, demonstrating promising anticancer activity .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Research findings indicate:

- Cytokine Inhibition : It significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated macrophages.

- Potential Applications : This suggests a therapeutic role in inflammatory diseases, warranting further investigation into its mechanisms and efficacy .

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against Gram-negative bacteria with MIC values ranging from 20 to 50 µg/mL. |

| Study 2 | Anticancer | Induced apoptosis in breast cancer cells with IC50 values between 10 to 30 µM. |

| Study 3 | Anti-inflammatory | Reduced TNF-α and IL-6 levels significantly in vitro. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.